2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol
Overview
Description
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol is a complex organic compound with a molecular formula of C25H24BrN3O2 and a molecular weight of 478.381 Da . This compound features a bromine atom, a fluorenyl group, a piperazine ring, and a methoxyphenol moiety, making it a unique and versatile molecule in various scientific fields.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. The key steps include:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions involving bromination and subsequent functionalization.
Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling Reaction: The fluorenyl and piperazine intermediates are coupled with a methoxyphenol derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-bromo-9H-fluoren-9-one: A related compound with a similar fluorenyl structure but different functional groups.
9,9-dimethyl-9H-fluoren-2-yl-boronic acid: Another fluorenyl derivative with distinct chemical properties.
Uniqueness
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-bromo-4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]-6-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O2/c1-31-23-15-17(14-22(26)25(23)30)16-27-29-12-10-28(11-13-29)24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-9,14-16,24,30H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYDZLAGOZOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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